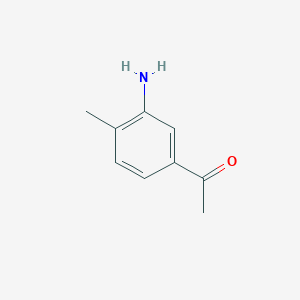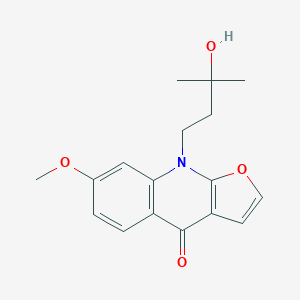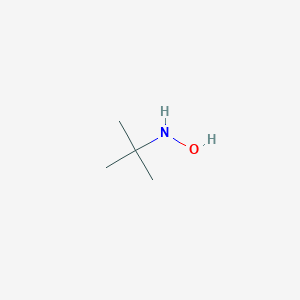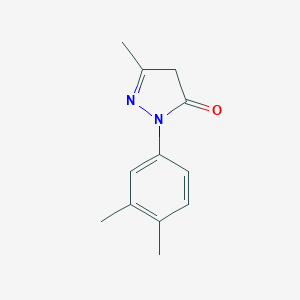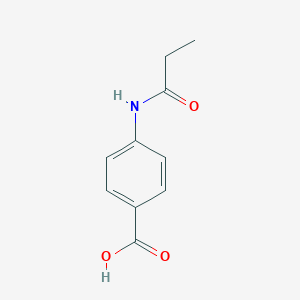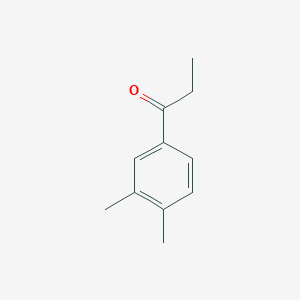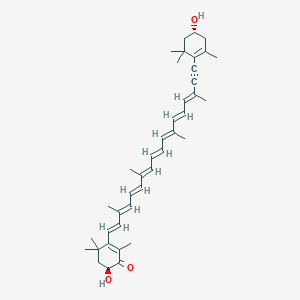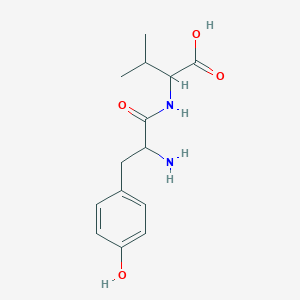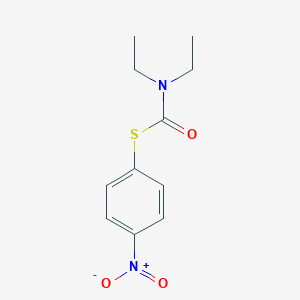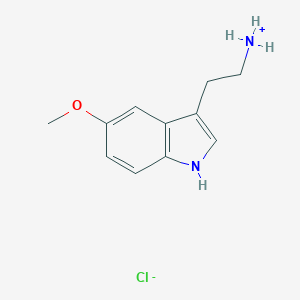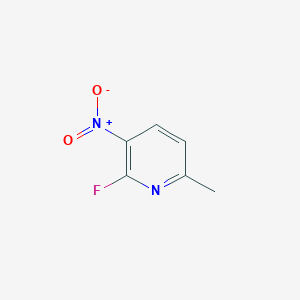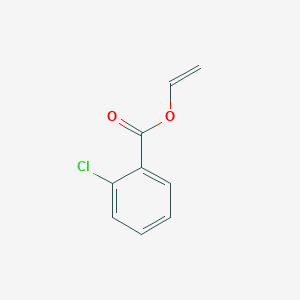![molecular formula C8H10O B099455 Tricyclo[4.2.0.0(2,4)]octan-5-one CAS No. 19093-14-2](/img/structure/B99455.png)
Tricyclo[4.2.0.0(2,4)]octan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.2.0.0(2,4)]octan-5-one is a bicyclic compound that has received significant attention from the scientific community due to its unique structure and potential applications. This compound is commonly referred to as TCO and has been the focus of numerous scientific studies aimed at understanding its properties and potential uses.
Mécanisme D'action
The mechanism of action of TCO is not fully understood. However, it is believed that TCO may interact with proteins and enzymes in the body, leading to changes in their activity and function. This interaction may be due to the unique structure of TCO, which allows it to bind to specific sites on proteins and enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TCO are still being studied. However, some studies have suggested that TCO may have anti-inflammatory and analgesic properties. Additionally, TCO has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCO in lab experiments is its unique structure, which allows it to interact with proteins and enzymes in a specific way. Additionally, TCO is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using TCO in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are several future directions for research on TCO. One potential area of research is the development of new synthetic methods for TCO that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of TCO and its potential applications in the treatment of various diseases. Finally, researchers may also explore the use of TCO in other fields such as organic electronics and materials science.
Méthodes De Synthèse
The synthesis of TCO is a complex process that involves several steps. One of the most commonly used methods for synthesizing TCO is the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. TCO can be synthesized by reacting cyclopentadiene with maleic anhydride.
Applications De Recherche Scientifique
TCO has a wide range of potential scientific research applications. One of the most promising applications of TCO is in the field of organic electronics. TCO has been shown to have excellent electrical properties, making it an ideal candidate for use in organic electronic devices such as solar cells and transistors.
Propriétés
Numéro CAS |
19093-14-2 |
|---|---|
Nom du produit |
Tricyclo[4.2.0.0(2,4)]octan-5-one |
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
tricyclo[4.2.0.02,4]octan-5-one |
InChI |
InChI=1S/C8H10O/c9-8-5-2-1-4(5)6-3-7(6)8/h4-7H,1-3H2 |
Clé InChI |
LJLICTIKKGSCKI-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CC3C2=O |
SMILES canonique |
C1CC2C1C3CC3C2=O |
Synonymes |
Tricyclo[4.2.0.02,4]octan-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



